Pyridine, 3-(2-propenyloxy)- Pyridine, 3-(2-propenyloxy)-
Brand Name: Vulcanchem
CAS No.: 18343-04-9
VCID: VC21075964
InChI: InChI=1S/C8H9NO/c1-2-6-10-8-4-3-5-9-7-8/h2-5,7H,1,6H2
SMILES: C=CCOC1=CN=CC=C1
Molecular Formula: C8H9NO
Molecular Weight: 135.16 g/mol

Pyridine, 3-(2-propenyloxy)-

CAS No.: 18343-04-9

Cat. No.: VC21075964

Molecular Formula: C8H9NO

Molecular Weight: 135.16 g/mol

* For research use only. Not for human or veterinary use.

Pyridine, 3-(2-propenyloxy)- - 18343-04-9

Specification

CAS No. 18343-04-9
Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
IUPAC Name 3-prop-2-enoxypyridine
Standard InChI InChI=1S/C8H9NO/c1-2-6-10-8-4-3-5-9-7-8/h2-5,7H,1,6H2
Standard InChI Key KUWSQDFSFCOXTF-UHFFFAOYSA-N
SMILES C=CCOC1=CN=CC=C1
Canonical SMILES C=CCOC1=CN=CC=C1

Introduction

Structural Features and Basic Properties

Pyridine, 3-(2-propenyloxy)- (also known as 3-(allyloxy)pyridine or 3-prop-2-enoxypyridine) is a pyridine derivative characterized by an allyloxy group at the 3-position of the pyridine ring. This compound features a six-membered heterocyclic aromatic ring containing one nitrogen atom, with the allyloxy substituent providing a reactive terminal alkene functionality.

PropertyValue
Chemical NamePyridine, 3-(2-propenyloxy)-
CAS Number18343-04-9
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Synonyms3-(Allyloxy)pyridine; 3-prop-2-enoxypyridine; Pyridine, 3-(allyloxy)-
Physical StateNot specifically reported in literature
SolubilityNot widely reported, expected to be soluble in common organic solvents

The compound exhibits characteristic structural features including a planar pyridine ring with the allyloxy group extending from the 3-position. The presence of the terminal alkene provides a reactive site for various transformations, making this compound valuable in organic synthesis applications .

Hazard TypeClassification
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity (single exposure)Category 3, Respiratory system
Signal wordWarning

Precautionary measures when handling this compound include:

  • Avoiding breathing dust, fumes, gas, mist, vapors, or spray

  • Washing skin thoroughly after handling

  • Using only in well-ventilated areas

  • Wearing appropriate protective equipment including gloves, protective clothing, and eye/face protection

  • Following specific first aid measures for different exposure routes

These safety guidelines are essential for minimizing risk during research and manufacturing processes involving this compound.

Synthetic Methodologies

General Synthetic Routes

Several synthetic approaches have been developed for the preparation of Pyridine, 3-(2-propenyloxy)-. The most common method involves the O-allylation of 3-hydroxypyridine using allyl bromide or allyl chloride under basic conditions. This nucleophilic substitution reaction typically proceeds in moderate to good yields.

A general synthetic procedure involves:

  • Dissolution of 3-hydroxypyridine in an appropriate solvent (DMF, acetone, etc.)

  • Addition of a base (K2CO3, NaH, etc.) to deprotonate the hydroxyl group

  • Addition of allyl bromide and stirring at appropriate temperature

  • Purification by column chromatography or distillation

Alternative approaches include:

  • Transition metal-catalyzed cross-coupling reactions

  • Nucleophilic aromatic substitution of 3-halopyridines with allyl alcohol derivatives

  • Rearrangement reactions of suitable precursors

Advanced Synthetic Applications

Pyridine, 3-(2-propenyloxy)- serves as a versatile intermediate in the synthesis of more complex pyridine derivatives. For instance, this compound has been utilized in the regioselective difunctionalization of pyridines through 3,4-pyridyne intermediates, as demonstrated in recent literature. The allyloxy group provides a convenient handle for further functionalization, enabling the preparation of diverse pyridine-based scaffolds .

In continuous flow chemistry applications, related pyridine derivatives have been successfully manipulated through multi-step procedures that demonstrate high reproducibility, good temperature control, and potential for industrial scale-up .

Chemical Reactivity and Transformations

Radical Cyclization Reactions

One of the most significant applications of Pyridine, 3-(2-propenyloxy)- in organic synthesis is its participation in radical cyclization reactions. Research has demonstrated that this compound and its derivatives (particularly 2-bromo-3-allyloxy pyridine) can undergo switchable regioselective radical cyclizations to form either 5-exo or 6-endo products under photoredox conditions .

The regioselectivity of these cyclizations can be controlled by varying the hydrogen atom transfer (HAT) agent:

  • Using polarity-matched thiol-based HAT agents promotes selective formation of 5-exo cyclization products

  • Limiting the solubility of the HAT reagent (e.g., Hantzsch ester) leads to selective formation of thermodynamically favored 6-endo products

This switchable catalysis strategy enables the construction of diverse fused N-heteroaromatic/saturated ring systems with excellent selectivity. The rate constant for H-atom transfer from t-BuSH to primary alkyl radicals (k ≈ 8 × 10^6 M^-1s^-1) exceeds that for pyridyl neophyl rearrangements (k ≈ 8 × 10^2 s^-1) by four orders of magnitude, explaining the basis for the observed selectivity control .

Functionalization via Pyridyne Intermediates

Another important transformation involves the regioselective difunctionalization of related 3-chloropyridines via 3,4-pyridyne intermediates. This approach enables the preparation of tri-substituted pyridines through a sequence involving:

  • Regioselective lithiation of 3-chloro-2-ethoxypyridine

  • Treatment with aryl- or alkylmagnesium halides

  • Heating to generate 3,4-pyridynes

  • Regioselective addition of the Grignard moiety at position 4

  • Electrophilic quench at position 3

This methodology has been successfully adapted to continuous flow setups, offering advantages in reproducibility and scalability for potential industrial applications.

Other Transformations

Additional transformations of Pyridine, 3-(2-propenyloxy)- and related derivatives include:

  • Oxidation of the allyl group

  • Palladium-catalyzed coupling reactions via the terminal alkene

  • Rearrangement reactions

  • Electrophilic addition to the double bond

  • Epoxidation and subsequent ring-opening reactions

Applications in Pharmaceutical and Medicinal Chemistry

CXCR4 Receptor Ligands

Pyridine, 3-(2-propenyloxy)- and related pyridine derivatives have shown potential in the development of CXCR4 chemokine receptor binding compounds. The CXCR4 receptor is implicated in various disease processes, including HIV infection, cancer metastasis, and inflammatory conditions, making it an important therapeutic target .

Functionalized pyridines containing allyloxy groups have been incorporated into complex molecular scaffolds designed to interact with the CXCR4 receptor. These compounds potentially influence processes such as:

  • Stem cell mobilization

  • Leukocyte migration

  • Inflammatory responses in conditions like rheumatoid arthritis

Building Blocks in Drug Discovery

The compound serves as a valuable building block in medicinal chemistry, particularly in the construction of drug candidates containing pyridine-based scaffolds. The presence of the allyloxy group provides a convenient handle for introducing structural diversity and functional group compatibility.

Several research programs have utilized pyridine derivatives with allyloxy substituents in the synthesis of bioactive compounds targeting various therapeutic areas, including:

  • Central nervous system disorders

  • Antimicrobial agents

  • Anti-inflammatory drugs

  • Cancer therapeutics

Related Compounds and Comparative Analysis

Chlorinated Derivatives

4-chloro-3-(2-propenyloxy)-pyridine (CAS: 383901-77-7) is a closely related compound that has been studied for its unique reactivity patterns and applications in organic synthesis. This compound has a molecular formula of C8H8ClNO and a molecular weight of 169.611 .

The presence of the chlorine atom at the 4-position introduces additional reactivity possibilities, including:

  • Metal-catalyzed cross-coupling reactions

  • Nucleophilic aromatic substitution

  • Directed metalation strategies

Other Functionalized Pyridines

Several other functionalized pyridines bear structural similarities to Pyridine, 3-(2-propenyloxy)-, including:

CompoundCAS NumberStructural FeaturesDistinguishing Properties
3-(Prop-2-en-1-yl)pyridine7300-28-9Direct C-C bond between pyridine and allyl groupDifferent reactivity profile due to C-C vs. C-O linkage
Pyridine, 3-(methoxymethoxy)-4-(2-propenyloxy)-383901-16-4Additional methoxymethoxy group at 3-positionEnhanced complexity with two different ether linkages
4-(phenylmethoxy)-3-(2-propenyloxy)-pyridine383901-79-9Additional benzyloxy group at 4-positionIncreased steric bulk affecting reactivity patterns

The comparison of these compounds reveals how subtle structural modifications can significantly influence chemical reactivity, physical properties, and potential applications in various fields .

Recent Research Developments

Multicomponent Synthesis

Recent advances in multicomponent synthesis methodologies have incorporated pyridine derivatives bearing allyloxy substituents. For example, palladium-supported catalysts have been employed in the synthesis of tri-substituted pyridines using ammonium acetate as a nitrogen source via an acceptorless alcohol dehydrogenation strategy. These approaches offer broad substrate scope using readily available alcohols as starting materials .

Such methodologies are particularly valuable for generating diverse pyridine-based libraries for medicinal chemistry screening programs and material science applications.

Photoredox Catalysis

Photoredox catalysis has emerged as a powerful tool for manipulating pyridine derivatives containing allyloxy groups. Recent studies have demonstrated that:

  • 2-bromo-3-allyloxy pyridine can undergo selective radical cyclization under blue light irradiation

  • Photocatalysts such as 4CzIPN (1 mol%) in combination with HAT catalysts enable selective formation of 5-exo products in excellent yields (>97%)

  • Alternative conditions using 3DPAFIPN deliver complementary 6-endo cyclization products with high selectivity

These approaches represent significant advances in the controlled manipulation of pyridine-based structures under mild conditions.

Future Research Directions

Several promising research avenues for Pyridine, 3-(2-propenyloxy)- and related derivatives include:

  • Development of selective functionalization protocols targeting specific positions on the pyridine ring

  • Exploration of asymmetric transformations using the allyloxy group as a directing element

  • Investigation of metal-free activation strategies for constructing complex heterocycles

  • Application in continuous flow chemistry for scalable and sustainable synthesis

  • Incorporation into novel materials with specialized electronic or optical properties

  • Further development as building blocks for pharmaceutical candidates, particularly those targeting the CXCR4 receptor

Current limitations in the field include challenges in controlling selectivity during complex transformations, limited understanding of structure-activity relationships for pharmaceutical applications, and the need for more sustainable synthetic routes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator